
Stattic
Overview
Description
Stattic is a small-molecule inhibitor that selectively targets the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth and apoptosis. It is constitutively activated in many cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stattic is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the preparation of intermediate compounds, which are then subjected to further reactions to yield this compound. The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Stattic undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different properties .
Scientific Research Applications
Key Applications
-
Cancer Therapy
- Head and Neck Squamous Cell Carcinoma (HNSCC) : Stattic has been shown to enhance radiosensitivity in HNSCC models. Pre-treatment with this compound significantly reduced tumor growth when combined with radiation therapy, indicating its potential as an adjunct treatment in HNSCC management .
- T-Cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models, this compound effectively reduced cell viability and induced apoptosis. A study demonstrated that this compound inhibited tumor growth in xenograft models, suggesting its promise as a therapeutic agent for T-ALL .
- Cervical Cancer : Research indicates that this compound inhibits glutathione reductase activity, leading to increased oxidative stress and subsequent cancer cell death. This mechanism was independent of STAT3 signaling, highlighting a novel application for this compound in cervical cancer treatment .
- Nephroprotection
Table 1: Efficacy of this compound in Various Cancer Models
Cancer Type | IC50 (µM) | Mechanism of Action | Model Type |
---|---|---|---|
Head and Neck Squamous Cell | 2.562 | Inhibition of STAT3-mediated survival | Xenograft mouse model |
T-Cell Acute Lymphoblastic | 3.188 | Induction of apoptosis via STAT3 inhibition | Xenograft mouse model |
Cervical Cancer | N/A | Inhibition of glutathione reductase | In vitro cell lines |
Table 2: Clinical Observations from Nephroprotection Studies
Study Focus | Outcome | Dosage |
---|---|---|
Cisplatin-Induced AKI | Reduced proteinuria and creatinine | 50 mg/kg p.o., 5 days/week |
General Renal Function | Amelioration of renal dysfunction | N/A |
Case Studies
- Enhancing Radiosensitivity in HNSCC :
- Therapeutic Potential in T-ALL :
- Mechanistic Insights in Cervical Cancer :
Mechanism of Action
Stattic exerts its effects by selectively inhibiting the activation, dimerization, and nuclear translocation of STAT3. It binds to the SH2 domain of STAT3, preventing the binding of tyrosine-phosphorylated peptide motifs. This inhibition blocks the downstream signaling pathways mediated by STAT3, leading to increased apoptosis in STAT3-dependent cancer cells .
Comparison with Similar Compounds
Stattic is unique among STAT3 inhibitors due to its nonpeptidic nature and selective inhibition of the STAT3 SH2 domain. Similar compounds include:
S31-201: Another STAT3 inhibitor with a different mechanism of action.
BP-1-102: A small-molecule inhibitor targeting the STAT3 SH2 domain.
This compound’s uniqueness lies in its ability to inhibit STAT3 activation, dimerization, and nuclear translocation, making it a valuable tool for research and potential therapeutic applications .
Biological Activity
Stattic is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often aberrantly activated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and apoptosis, and potential therapeutic applications.
This compound exerts its effects primarily by binding to the Src Homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation at tyrosine 705 (Y705). This inhibition prevents STAT3 dimerization and nuclear translocation, which are critical for its transcriptional activity. The following table summarizes the key mechanisms through which this compound impacts cellular processes:
1. Pancreatic Cancer
A study demonstrated that this compound significantly inhibited the proliferation of pancreatic cancer cells (PCCs) in a dose- and time-dependent manner. The treatment led to:
- G1 Phase Arrest: Flow cytometry showed an increase in cells arrested at the G1 phase, correlating with decreased Ki67 expression .
- Mitochondrial Apoptosis: Increased levels of Bax and cytochrome C, coupled with decreased Bcl-2 expression, indicated that this compound induces apoptosis through a mitochondrial pathway .
2. T-cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL models using CCRF-CEM and Jurkat cells:
- Cytotoxicity: this compound reduced cell viability with IC50 values of 3.188 µM for CCRF-CEM and 4.89 µM for Jurkat cells after 24 hours .
- Induction of Autophagy: The treatment resulted in increased levels of LC3B, suggesting that this compound also promotes autophagic processes alongside apoptosis .
3. Head and Neck Squamous Cell Carcinoma (HNSCC)
In a xenograft model:
- Tumor Growth Inhibition: Treatment with this compound (50 mg/kg) significantly inhibited tumor growth when combined with radiotherapy .
- Enhanced Radiosensitivity: Apoptosis was markedly increased in tumors treated with both this compound and radiation compared to controls, indicating potential as a radiosensitizer .
Additional Findings
Recent studies have suggested novel roles for this compound beyond STAT3 inhibition:
- STAT3-independent Effects: In cervical cancer cells, this compound was shown to induce cell death through reactive oxygen species (ROS) pathways independent of STAT3 signaling .
- Renal Protection: In models of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects against renal dysfunction, highlighting its potential in mitigating chemotherapy-related side effects .
Properties
IUPAC Name |
6-nitro-1-benzothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRGOUHITGRLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381575 | |
Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-44-9 | |
Record name | Stattic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.